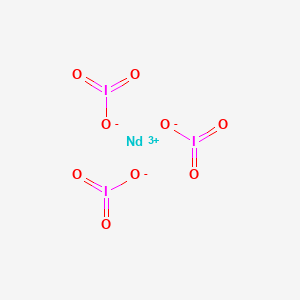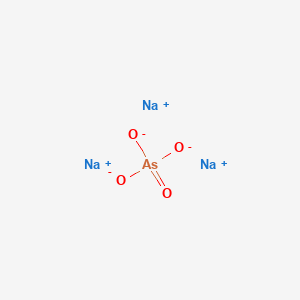
N-Ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethylbutanamide is a chemical compound that belongs to the amide family. It is commonly used in scientific research as a solvent and intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Ethylbutanamide is not fully understood. However, it is believed to act as a weak base, which can form hydrogen bonds with other molecules. This property makes it an effective solvent for polar and nonpolar compounds.
Biochemische Und Physiologische Effekte
N-Ethylbutanamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic and non-irritating compound. It has been shown to have low acute toxicity and is not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethylbutanamide has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of polar and nonpolar compounds. It is also relatively inexpensive and easy to handle. However, it has some limitations. It has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. It is also not compatible with some materials, such as certain types of plastics.
Zukünftige Richtungen
There are several future directions for the use of N-Ethylbutanamide in scientific research. One area of interest is in the synthesis of new drugs and pharmaceuticals. N-Ethylbutanamide could be used as an intermediate in the synthesis of new compounds with therapeutic properties. Another area of interest is in the development of new materials, such as polymers and resins. N-Ethylbutanamide could be used as a building block in the synthesis of these materials. Finally, there is potential for the use of N-Ethylbutanamide in the production of renewable energy sources, such as biofuels. It could be used as a solvent in the extraction and purification of biofuels from plant materials.
Conclusion:
N-Ethylbutanamide is a versatile compound that has a wide range of scientific research applications. It is commonly used as a solvent and intermediate in the synthesis of other compounds. It has several advantages for lab experiments, including its ability to dissolve a wide range of polar and nonpolar compounds. While its biochemical and physiological effects are not well understood, it is known to be a non-toxic and non-irritating compound. There are several future directions for the use of N-Ethylbutanamide in scientific research, including the synthesis of new drugs and pharmaceuticals, the development of new materials, and the production of renewable energy sources.
Synthesemethoden
N-Ethylbutanamide can be synthesized through a reaction between ethylamine and butyric acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation.
Wissenschaftliche Forschungsanwendungen
N-Ethylbutanamide has been widely used in scientific research as a solvent and intermediate in the synthesis of other compounds. It is commonly used in the pharmaceutical industry to synthesize drugs and in the production of pesticides, herbicides, and other agricultural chemicals. It is also used in the synthesis of polymers, resins, and other industrial chemicals.
Eigenschaften
CAS-Nummer |
13091-16-2 |
|---|---|
Produktname |
N-Ethylbutanamide |
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
N-ethylbutanamide |
InChI |
InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
DHCJWWQFOMHARO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC |
Kanonische SMILES |
CCCC(=O)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















